molecular formula C12H13BrN2O B12083428 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole

1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole

Cat. No.: B12083428
M. Wt: 281.15 g/mol
InChI Key: OZKPGJQTRXBPGH-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-bromophenoxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole typically involves the reaction of 4-bromophenol with 2-bromoethylamine hydrobromide to form 2-(4-bromophenoxy)ethylamine hydrobromide. This intermediate is then reacted with 4-methyl-1H-pyrazole under suitable conditions to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to various biological activities. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, contributing to its anticancer properties.

Comparison with Similar Compounds

  • 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine
  • 1-[2-(4-Bromophenoxy)ethyl]-1H-benzimidazol-2-ylmethanol

Comparison: Compared to similar compounds, 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities and chemical reactivity. For example, the presence of the methyl group on the pyrazole ring can influence its interaction with biological targets and its overall stability .

Conclusion

This compound is a compound of significant interest in various scientific fields

Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]-4-methylpyrazole

InChI

InChI=1S/C12H13BrN2O/c1-10-8-14-15(9-10)6-7-16-12-4-2-11(13)3-5-12/h2-5,8-9H,6-7H2,1H3

InChI Key

OZKPGJQTRXBPGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCOC2=CC=C(C=C2)Br

Origin of Product

United States

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